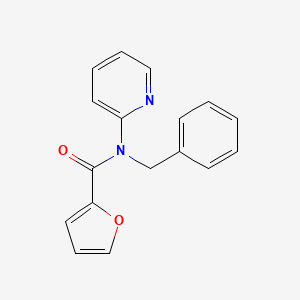

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide

Description

N-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with benzyl and pyridin-2-yl groups on the amide nitrogen. This structure combines aromatic (benzyl), heteroaromatic (pyridine), and oxygen-rich (furan) motifs, making it a versatile scaffold for medicinal chemistry and materials science. The compound’s conformational behavior and electronic properties are influenced by the steric and electronic effects of the benzyl and pyridinyl substituents, as seen in related N-benzyl-N-heteroaryl acetamides .

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

N-benzyl-N-pyridin-2-ylfuran-2-carboxamide |

InChI |

InChI=1S/C17H14N2O2/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 |

InChI Key |

QTHFVDKAGVUYRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthesis of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide involves several steps. Here’s a key synthetic route:

-

Key Intermediate Formation

- Start with a pyridine derivative.

- Introduce a furan ring by heterocycle annulation (e.g., thiazole annulation).

- The resulting intermediate contains both the pyridine and furan moieties.

-

Functionalization

- Benzylate the nitrogen atom of the pyridine ring.

- Attach the benzyl group to the nitrogen to obtain this compound.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route described above serves as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The amide bond undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis yields furan-2-carboxylic acid and N-benzyl-N-(pyridin-2-yl)amine under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

-

Transamidation with primary amines (e.g., 4-bromoaniline) produces substituted amides in the presence of coupling agents like EDCI/HOBt .

Table 1: Hydrolysis Conditions and Products

| Reagent | Temperature | Time | Product(s) Formed | Yield | Source |

|---|---|---|---|---|---|

| 6M HCl (aq) | 100°C | 6 hr | Furan-2-carboxylic acid | 78% | |

| 2M NaOH (ethanol) | Reflux | 4 hr | N-Benzyl-N-(pyridin-2-yl)amine | 65% |

Suzuki–Miyaura Cross-Coupling

The brominated derivatives participate in palladium-catalyzed coupling with boronic acids. For instance:

-

Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives .

Table 2: Cross-Coupling Reactions

Electrophilic Aromatic Substitution on Furan

The electron-rich furan ring undergoes electrophilic substitutions:

-

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position .

-

Halogenation (e.g., bromination) using Br₂/FeBr₃ occurs regioselectively at the 4-position .

Mechanistic Insight:

The furan oxygen directs electrophiles to the α-positions, with steric effects from the amide group influencing regioselectivity .

Functionalization of the Pyridine Ring

The pyridine moiety participates in:

-

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming N-alkylated derivatives .

-

Coordination Chemistry with transition metals (e.g., Pd, Cu) via the lone pair on the pyridinic nitrogen .

Example Reaction:

textN-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide + MeI → N-Benzyl-N-(2-methylpyridinium)furan-2-carboxamide iodide[8]

Oxidation and Reduction Reactions

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. A study found that it activates caspase pathways, leading to programmed cell death in specific cancer cell lines, suggesting its role as a pro-apoptotic agent.

- Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduces markers of inflammation, supporting its potential use in treating chronic inflammatory diseases.

- Antibacterial Properties : The compound has shown effectiveness against drug-resistant bacteria, particularly in formulations aimed at topical applications. Its mechanism involves binding to bacterial enzymes, inhibiting their function and thus preventing bacterial growth .

Biological Research

The compound is being used as a biochemical probe to study cellular processes:

- Enzyme Inhibition : this compound interacts with specific enzymes, modulating their activity. This interaction can be leveraged to understand biochemical pathways and develop new therapeutic strategies.

Materials Science

In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties:

- Polymer Development : The compound can serve as a building block for synthesizing complex organic materials that exhibit unique properties suitable for applications in electronics and photonics.

Case Studies

| Study Focus | Findings | Significance |

|---|---|---|

| Cancer Therapy | Induction of apoptosis in cancer cells via caspase activation | Potential therapeutic agent in oncology |

| Inflammatory Diseases | Reduction of inflammatory markers in murine models | Possible treatment for chronic inflammation |

| Antibacterial Formulations | Effective against drug-resistant bacteria in preclinical trials | Development of new antibacterial agents |

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, modulating cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide with structurally related compounds, highlighting key differences in substituents, molecular weight, melting points, and synthetic yields:

Key Observations :

- However, sulfonamide derivatives (e.g., ) exhibit higher molecular weights and distinct electronic profiles due to sulfonyl groups.

- Thermal Stability : Melting points vary significantly with substitution. For example, chlorobenzyl-substituted 4d has a high melting point (213–215°C), likely due to strong intermolecular interactions from the polar carbamoyl group .

- Synthetic Accessibility : Yields for pyridin-2-yl-containing compounds range from 46% (for 7b ) to 74% (for trifluoromethylpyridine sulfonamide in ), suggesting that steric hindrance from bulky substituents may impact efficiency.

Spectroscopic and Computational Insights

- NMR Profiles : The target compound’s ¹H NMR spectrum is expected to resemble 7b , with peaks for furan (δ 6.48–7.68 ppm), pyridine (δ 7.19–8.84 ppm), and benzyl (δ 5.03–7.33 ppm) protons .

Biological Activity

N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with benzylamine and pyridine derivatives. The reaction conditions often include the use of coupling agents or catalysts to enhance yield and purity.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of furan compounds, including this compound, demonstrate significant antibacterial properties against various drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antitumor Activity : Research indicates that furan derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inhibiting the proliferation of breast cancer cells through apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression, such as DYRK1A and DYRK1B. These kinases play crucial roles in cell cycle regulation and apoptosis .

- Molecular Interactions : Molecular docking studies suggest that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy .

4.1 Antibacterial Efficacy

A study evaluating the antibacterial activity of various furan derivatives highlighted the effectiveness of this compound against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising alternative for treating resistant infections .

4.2 Antitumor Properties

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis at low concentrations, with IC50 values comparable to established chemotherapeutic agents . The compound's ability to induce cell cycle arrest in the G0/G1 phase further supports its potential as an anticancer agent.

5. Data Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antibacterial | Acinetobacter baumannii | MIC: 0.5 µg/mL | Cell wall synthesis disruption |

| Antitumor | Breast cancer cells | IC50: 10 µM | Apoptosis induction |

| Kinase Inhibition | DYRK1A, DYRK1B | IC50: 100 nM | Enzyme inhibition |

6. Conclusion

This compound represents a promising candidate for further development in pharmacology due to its diverse biological activities and mechanisms of action. Further research is warranted to explore its full therapeutic potential and optimize its efficacy against resistant pathogens and cancer cells.

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide?

The compound can be synthesized via a high-temperature fusion method using 2-furoyl chloride and 2-aminopyridine derivatives. Refluxing in 1,4-dioxane at 120°C for 18 hours followed by recrystallization from chloroform/methanol yields the product. Key steps include controlling reaction temperature to avoid side products and verifying purity via NMR and IR spectroscopy .

Q. How is this compound characterized using spectroscopic techniques?

- FT-IR : C=O amide stretches appear at ~1650–1700 cm⁻¹, aromatic C-H vibrations at ~3100 cm⁻¹, and furan ring C-O-C bands at ~1250 cm⁻¹.

- NMR : ¹H NMR shows pyridinyl proton resonances at δ 7.5–8.5 ppm, benzyl protons at δ 4.5–5.0 ppm (N-CH₂), and furan protons at δ 6.2–7.2 ppm. ¹³C NMR confirms carbonyl carbons at ~160 ppm .

Q. What safety protocols are critical during handling?

- Use PPE (gloves, safety goggles, lab coats) and operate in a fume hood to minimize inhalation risks.

- Avoid dust formation; store in sealed containers away from oxidizers. Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

- Functional Group Modifications : Introduce substituents (e.g., halogens, sulfonamides) to the benzyl or pyridinyl groups to assess changes in antifungal or anticancer activity. For example, bromination of the furan ring (as in ) enhances electrophilic reactivity.

- Assay Design : Use agar dilution assays for antifungal screening (e.g., against Candida albicans) and MTT assays for cytotoxicity profiling in cancer cell lines .

Q. How can contradictions in reported biological activities be resolved?

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) to rule out impurities affecting results.

- Assay Standardization : Compare MIC (minimum inhibitory concentration) values under consistent pH, temperature, and solvent conditions. Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal cytochrome P450 or human kinase targets (e.g., EGFR). Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with the benzyl group.

- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

- Solvent Optimization : Replace 1,4-dioxane with DMF or THF to improve solubility.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

Q. What analytical techniques resolve overlapping spectral signals?

- 2D NMR (COSY, HSQC) : Differentiate benzyl vs. pyridinyl proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 336.12 for C₁₈H₁₅N₂O₂⁺) to validate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.